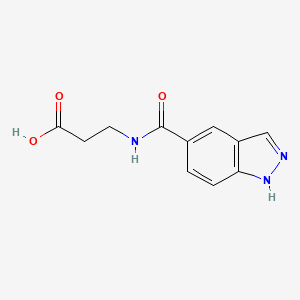

3-Nitro-4-phenyl-1,2,5-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

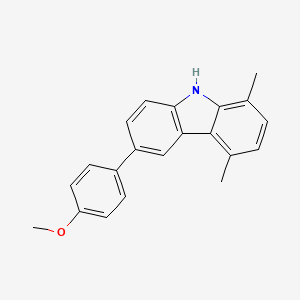

3-Nitro-4-phenyl-1,2,5-oxadiazole is a heterocyclic compound. It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . These compounds are known for their broad range of chemical and biological properties .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. For instance, the synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

Oxadiazoles can be converted to other five-membered heterocycles. For example, the use of hydrazine hydrate converts 1,3,4-oxadiazoles to triazolamines, while thiourea converts the 1,3,4-oxadiazole ring to the thiadiazole .Applications De Recherche Scientifique

Synthesis and Characterisation of Mesogenic Materials

Research by Abboud et al. (2017) introduced new mesogenic series with a 1,3,4-oxadiazole ring bearing a nitro terminal group, displaying different liquid crystalline phases influenced by the nitro group's presence as a strong polar entity. The study also discussed the role of the alkoxy terminal chain and the bent heterocyclic ring in these properties (Abboud, Lafta, & Tomi, 2017).

Optoelectronic Properties of Donor-Acceptor Derivatives

A comprehensive study by Joshi and Ramachandran (2017) modeled a variety of 1,3,4-oxadiazole derivatives to explore their optoelectronic properties. The study highlighted the compounds' potential in visible light absorption and light harvesting efficiency, demonstrating their relevance in optoelectronic applications (Joshi & Ramachandran, 2017).

Corrosion Inhibition

Lagrenée et al. (2001) investigated the effect of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole on the corrosion of mild steel, finding that derivatives of oxadiazoles could significantly influence corrosion processes, offering insights into the development of corrosion inhibitors (Lagrenée et al., 2001).

Green Synthetic Methods

Zhu et al. (2015) developed an eco-friendly synthetic method for preparing 2-aryl-1,3,4-oxadiazoles, demonstrating an energy-efficient, catalyst-free approach that aligns with green chemistry principles (Zhu, Zou, Shao, & Li, 2015).

Antimicrobial Evaluation

Jafari et al. (2017) synthesized 1,3,4-oxadiazole derivatives and evaluated their antibacterial and antifungal activities, revealing significant potential for these compounds in developing new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Mécanisme D'action

Target of Action

3-Nitro-4-phenyl-1,2,5-oxadiazole is a derivative of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom Oxadiazoles have been utilized in various applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .

Pharmacokinetics

Oxadiazoles possess hydrogen bond acceptor properties, which could potentially influence their pharmacokinetic properties .

Result of Action

Oxadiazole derivatives have shown potential in various medicinal applications, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxadiazole derivatives improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition . .

Safety and Hazards

Orientations Futures

Oxadiazoles have shown promising results in various fields, including medicinal chemistry and high-energy molecules . Future research could focus on the development of new drugs using 1,3,4-oxadiazoles . Additionally, the synthesis of nitrogen- and oxygen-containing scaffolds could be further explored due to their versatility in drug discovery .

Propriétés

IUPAC Name |

3-nitro-4-phenyl-1,2,5-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)8-7(9-14-10-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHHKBZPGQFDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879290 |

Source

|

| Record name | FURAZAN, NITROPHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76016-68-7 |

Source

|

| Record name | FURAZAN, NITROPHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)

![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2878562.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)

![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)